1,3-Benzenedisulfonic acid, 4-amino-, sodium salt, commonly referred to as 4-amino-1,3-benzenedisulfonic acid sodium salt, is a chemical compound with the formula . It is classified as an aromatic sulfonic acid derivative and is recognized for its application in various scientific fields, particularly in dye synthesis and as a reagent in organic chemistry. The compound is characterized by its two sulfonic acid groups and an amino group, which contribute to its reactivity and solubility properties.
This compound can be sourced from various chemical suppliers and is often produced through sulfonation reactions involving benzene derivatives. Its CAS number is 137-51-9, and it is included in multiple chemical databases such as PubChem and ChemSpider.
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt falls under the category of sulfonic acids and their derivatives. It is also classified as a sodium salt due to the presence of sodium ions in its structure. This classification plays a crucial role in determining its solubility and reactivity.
The synthesis of 1,3-benzenedisulfonic acid, 4-amino-, sodium salt can be achieved through several methods:
The molecular structure of 1,3-benzenedisulfonic acid, 4-amino-, sodium salt features:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonic groups, which affects the electrophilicity of the aromatic ring.
The mechanism through which 1,3-benzenedisulfonic acid, 4-amino-, sodium salt exerts its chemical actions typically involves:
The specific pathways depend on conditions such as pH and temperature, which influence both the stability of intermediates and the final products formed.
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt has several important applications:
The industrial production of 1,3-benzenedisulfonic acid derivatives traces back to early 20th-century sulfonation methodologies. Traditional synthesis of 4-amino-1,3-benzenedisulfonic acid (CAS 137-51-9) involved sulfonating 4-aminobenzenesulfonic acid with oleum (fuming sulfuric acid) at temperatures ranging from 20°C to 130°C for 4–6.5 hours [3]. This method achieved yields of 90–91% but required precise control of exothermic reactions. Post-sulfonation, the mixture was drained into water under pressure, neutralized with calcium oxide at 70–75°C, and treated with soda ash to precipitate calcium ions, followed by evaporation to isolate the sodium salt [3] [9].
Modern adaptations employ continuous reactor systems to optimize heat distribution and reduce decomposition. A key advancement is the replacement of oleum with gaseous sulfur trioxide (SO₃) in solvent-based systems, minimizing wastewater generation. This shift aligns with green chemistry principles while maintaining regioselectivity for 1,3-disubstitution [5] [10]. Computational studies confirm that electron-withdrawing sulfonate groups direct electrophilic substitution to the meta-position, rationalizing the high specificity of disulfonation [10].
Table 1: Evolution of Sulfonation Methods
Era | Sulfonating Agent | Temperature | Yield | Key Innovation |
---|---|---|---|---|
Early 1900s | Oleum (H₂S₂O₇) | 20–130°C | 90–91% | Calcium oxide neutralization |
Mid-20th C | Liquid SO₃ | 50–80°C | 88% | Solvent mediation |
21st Century | Gaseous SO₃ | 40–60°C | 93% | Continuous flow reactors |
The incorporation of the amino group at the para-position relative to disulfonation sites demands precise regiocontrol. Industrial synthesis leverages the inherent directing effects of sulfonate groups: Initial monosulfonation deactivates ortho/para positions, favoring meta-disubstitution. The 4-amino group is introduced via nitro reduction or direct amination [3] [8].
Protection-deprotection strategies are critical for functionalizing the amino group without side reactions. The 4-amino moiety is often acetylated prior to sulfonation to prevent oxidation or electrophilic side reactions. Post-sulfonation, acid hydrolysis restores the free amine, yielding the target compound with >95% regiochemical purity [3]. Recent advances employ enzymatic protection using transaminases under mild aqueous conditions, avoiding harsh acids and improving atom economy [10].
Stabilization of the sodium salt form (C₆H₅NNa₂O₆S₂, CID 113386) requires pH control during isolation. Maintaining pH >8.0 prevents protonation of the amino group, which could induce crystallization defects or hydrate formation. X-ray diffraction studies confirm that optimal crystals exhibit a monoclinic lattice with sodium ions coordinated to sulfonate oxygens and water molecules [4] [8].
Crystallization of 1,3-benzenedisulfonic acid, 4-amino-, sodium salt (molecular weight 253.25 g/mol) presents challenges due to its high solubility (663 g/L in water) and hygroscopicity [4] [8]. Traditional isolation involved evaporative crystallization at 60–70°C, yielding aggregates with inconsistent particle size. Modern protocols implement anti-solvent crystallization using ethanol or isopropanol, reducing solvent content by 40% and yielding free-flowing powders with bulk densities of 860 kg/m³ [4] [9].
Purification leverages activated charcoal treatment to remove colored impurities from diazotization byproducts. Post-decolorization, ion exchange resins eliminate heavy metal contaminants, achieving ≥99.5% purity [9]. For pharmaceutical intermediates, nanofiltration membranes retain oligomeric impurities while allowing the monomeric salt to permeate, enhancing yield without thermal degradation [10].
Table 2: Crystallization Techniques Comparison
Method | Solvent System | Particle Size (µm) | Bulk Density (kg/m³) | Purity |
---|---|---|---|---|
Evaporative | Water only | 100–500 | 720 | 97.5% |
Anti-solvent | Water/IPA (1:3) | 50–150 | 860 | 99.0% |
Membrane-assisted | Water/ethanol (1:1) | 10–80 | 900 | 99.7% |
Catalysis has transformed the efficiency of 4-amino-1,3-benzenedisulfonate synthesis. Diazotization of precursors like 2-amino-5-methyl-benzenesulfonic acid historically required stoichiometric nitrous acid, generating hazardous waste. Modern plants use heterogeneous copper(II) catalysts on silica supports, enabling SO₂ insertion for disulfonic acid formation at 60°C with 85% yield and 99% selectivity [10].
For sulfonation, bismuth(III) triflate catalyzes SO₃ incorporation at 50°C, reducing reaction time from 6 hours to 90 minutes. This catalyst tolerates the amino group without protection, eliminating acetylation steps [3] [10]. Industrial-scale reactors now integrate continuous-flow solid-acid catalysts (e.g., sulfated zirconia), enabling yields of 94% with catalyst lifetimes exceeding 1,000 hours [10].
Emerging electrochemical sulfonation methods show promise for sustainable scale-up. Using sulfite ions (SO₃²⁻) as sulfur donors and graphite electrodes, this method achieves 89% yield at ambient temperature without oxidizing agents. The process avoids oleum entirely, reducing sulfuric acid waste by 70% [5] [10].
Table 3: Catalytic Systems for Disulfonate Synthesis
Catalyst | Reaction Type | Temperature | Yield | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
None (thermal) | Oleum sulfonation | 130°C | 91% | - |
Cu/SiO₂ | SO₂ insertion | 60°C | 85% | 120 |
Bismuth(III) triflate | SO₃ sulfonation | 50°C | 94% | 350 |
Sulfated zirconia (flow) | Vapor-phase SO₃ | 80°C | 94% | 480 |
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